molecular formula C11H9BrN2O3S B2633815 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide CAS No. 536722-58-4

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B2633815
CAS No.: 536722-58-4
M. Wt: 329.17
InChI Key: NJXBOTYFRYBJNK-UHFFFAOYSA-N
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Description

This compound is a type of furan-2-carboxamide, which is a class of compounds containing a furan ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Carboxamide refers to a functional group characterized by the presence of a carbonyl group (C=O) and an amine group (N-H) attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a bromine atom attached to the 5-position of the furan ring, and a carboxamide group attached to the 2-position of the furan ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .

Scientific Research Applications

Synthesis and Characterization

  • The compound 5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide and its analogues are synthesized for various scientific purposes. One study synthesized functionalized N-(4-Bromophenyl)furan-2-carboxamides, displaying significant in vitro anti-bacterial activities against drug-resistant bacteria, validated through docking studies and molecular dynamics simulations (A. Siddiqa et al., 2022). Similarly, another study focused on the synthesis and characterization of furan-2-carboxamide derivatives, examining their antimicrobial activities and characterizing them using various spectroscopic techniques (K. Sweidan et al., 2021).

Biological Activities

  • Furan-2-carboxamide derivatives have been explored for their antimicrobial properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized for their antiprotozoal activities, showcasing potent DNA affinities and promising in vivo activities in mouse models (M. Ismail et al., 2004). Another study synthesized new furan quaternary salts, revealing significant in vitro antimicrobial activity against various bacterial and fungal strains, although with limited anthelmintic activity (D. Shridhar et al., 1977).

Anticancer Activities

  • Some derivatives of this compound have been studied for their anticancer potential. Research on N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives highlighted their role as potential epidemal growth factor receptor inhibitors and anticancer agents, showing significant cytotoxic activities against various cancer cell lines and proposing a novel indole scaffold for further anticancer agent development (Z. Lan et al., 2017).

Chemical Properties and Reactions

  • The chemical reactivity and properties of furan-2-carboxamide derivatives have been a subject of interest. Studies have described the synthesis and reactions of various furan-2-carboxamide derivatives under different conditions, including microwave-assisted conditions (Ł. Janczewski et al., 2021), exploring their potential in forming complex compounds with desired properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are considered hazardous and require careful handling .

Future Directions

The future research directions involving this compound could include further studies on its potential biological activities, the development of more efficient synthesis methods, and the exploration of its potential uses in various applications .

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c12-9-4-3-8(17-9)10(15)14-11(18)13-6-7-2-1-5-16-7/h1-5H,6H2,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXBOTYFRYBJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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